molecular formula C10H14O2 B3000693 1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- CAS No. 84451-89-8

1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis-

Cat. No. B3000693
CAS RN: 84451-89-8
M. Wt: 166.22
InChI Key: RRKLJMXLXFEHEC-UWVGGRQHSA-N
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Description

1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as dihydrojasmone, which is a natural product that is found in jasmine flowers. The chemical structure of 1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- is composed of six carbon atoms and two oxygen atoms arranged in a ring structure.

Scientific Research Applications

Synthesis and Structural Characterization

1,4-Pentalenedione derivatives have been explored in the synthesis and structural characterization of compounds. For example, the cis- and trans-fused 4a,5,6,7,8,8a-hexahydro-2H,4H-1,3-benzodithiine and its derivatives were synthesized from dithiols. These compounds were characterized using NMR, mass spectrometry, and X-ray diffraction, demonstrating conformational mobility and potential for various conformers (Pihlaja et al., 2002).

Precursors in Chemical Synthesis

Syn-cis- and anti-cis-pentalene dimers have been used in chemical synthesis, demonstrating the potential of 1,4-Pentalenedione derivatives as precursors in creating complex chemical structures. These dimers were obtained through oxidative coupling of dilithium-pentalenediide (You & Neuenschwander, 1996).

Conformational Studies in Organic Chemistry

The derivatives of 1,4-Pentalenedione have been significant in studying conformational aspects in organic chemistry. For instance, the addition of dimethylsilanediyl to cis,cis-hexa-2,4-diene was studied, shedding light on concerted vinylsilacyclopropane rearrangements and hydrogen shift mechanisms (Lei & Gaspar, 1985).

Building Blocks in Molecular Architecture

These compounds serve as versatile building blocks in molecular architecture. Dimethyl-3,3a,3b,4,6a,7a-hexahydro-3,4,7-metheno-7H-cyclopenta[a]pentalene-7,8-dicarboxylate, a derivative, was used to synthesize polynorbornyl scaffolds with various end functionalities. This demonstrates the compound's stability and high π-bond reactivity, influencing overall molecular architecture (Golić et al., 2006).

Mechanistic Insights in Chemical Reactions

Studies involving 1,4-Pentalenedione derivatives provide mechanistic insights into chemical reactions. For instance, the reaction of diphenylphosphanylacetylene with RB(C6F5)2 reagents showed a sequence of synergistic frustrated Lewis pair addition reactions, highlighting the compound's role in understanding complex reaction mechanisms (Yu et al., 2013).

properties

IUPAC Name

(3aS,6aS)-3a,6a-dimethyl-2,3,5,6-tetrahydropentalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9-5-3-8(12)10(9,2)6-4-7(9)11/h3-6H2,1-2H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKLJMXLXFEHEC-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C1(CCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)[C@]1(CCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426120
Record name AC1OBWU2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84451-89-8
Record name AC1OBWU2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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